molecular formula C22H19BrN4O3 B4192236 N-{2-[5-(3-BROMOBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE

N-{2-[5-(3-BROMOBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE

Cat. No.: B4192236
M. Wt: 467.3 g/mol
InChI Key: FXIIUSOKVSENLQ-UHFFFAOYSA-N
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Description

N-{2-[5-(3-BROMOBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzimidazole core, a bromobenzoyl group, and a furan ring

Preparation Methods

The synthesis of N-{2-[5-(3-BROMOBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the bromobenzoyl group: This step involves the acylation of the benzimidazole core with 3-bromobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the furan ring: The final step involves the coupling of the intermediate with 2-furoyl chloride under basic conditions to form the desired product.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

N-{2-[5-(3-BROMOBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The bromobenzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

N-{2-[5-(3-BROMOBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.

    Biology: It can be used in studies to understand its interaction with biological macromolecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{2-[5-(3-BROMOBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The bromobenzoyl group may interact with enzymes or receptors, while the benzimidazole core can intercalate with DNA or RNA, affecting their function. The furan ring may also play a role in stabilizing these interactions.

Comparison with Similar Compounds

N-{2-[5-(3-BROMOBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE can be compared with similar compounds such as:

    N-(2-{5-[(3-chlorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.

    N-(2-{5-[(3-bromobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-thiopheneamide: This compound has a thiophene ring instead of a furan ring, which may affect its electronic properties and interactions with biological targets.

Properties

IUPAC Name

N-[2-[5-[(3-bromobenzoyl)amino]-1-methylbenzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O3/c1-27-18-8-7-16(25-21(28)14-4-2-5-15(23)12-14)13-17(18)26-20(27)9-10-24-22(29)19-6-3-11-30-19/h2-8,11-13H,9-10H2,1H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIIUSOKVSENLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N=C1CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[5-(3-BROMOBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-{2-[5-(3-BROMOBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-{2-[5-(3-BROMOBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-{2-[5-(3-BROMOBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-{2-[5-(3-BROMOBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-{2-[5-(3-BROMOBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE

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